![molecular formula C23H18FNO3S B2957991 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-78-2](/img/structure/B2957991.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (=O) replacing one of the hydrogen atoms in the second ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzenesulfonyl group attached at the 3-position, a fluorine atom at the 6-position, and a 2-methylphenylmethyl group attached at the 1-position.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Detection
The design and synthesis of fluorescent probes for zinc detection highlight the application of compounds related to 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one. A study by Ohshima et al. (2010) developed a Zn2+ fluorophore and its caged derivative for sensitive and efficient cell-membrane permeability detection of Zn2+ in living cells, utilizing the hydrolytic reactivation of its benzenesulfonyl-caged derivative upon complexation with Zn2+ (Ohshima et al., 2010).
Anticancer Activity
Research on quinoline derivatives has shown strong activity against cancer cells. The influence of steric crowding on hydrogen bonding in anticancer quinols was examined, revealing insights into their mechanism of action and potential therapeutic applications (Schwalbe et al., 2014).
Synthesis and Properties
Studies have detailed the synthesis and evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, examining their fluorescent properties, antioxidant activity, and cytotoxicity against various tumor cell lines. These compounds demonstrate potential for further development as tools in biochemical research and therapy (Politanskaya et al., 2015).
Utility as Anticancer and Radioprotective Agents
Quinoline derivatives have been synthesized for potential use as anticancer and radioprotective agents. Ghorab et al. (2008) reported the synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives, showing interesting cytotoxic activity and in vivo radioprotective activity against γ-irradiation (Ghorab et al., 2008).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) focused on the synthesis and spectroscopic study of fluorophores for Zinc(II) detection, aiming to enhance the understanding of factors affecting fluorescence and the development of more effective chemosensors for Zn2+ (Kimber et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a benzenesulfonyl group are often used as inhibitors for various enzymes . .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, inhibitors work by binding to the active site of an enzyme, preventing it from carrying out its function .
Biochemical Pathways
Without knowing the specific target, it’s difficult to say which biochemical pathways would be affected. Enzyme inhibitors can have wide-ranging effects, depending on the role of the inhibited enzyme in cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a benzenesulfonyl group could influence how the compound is absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. In general, enzyme inhibitors can disrupt cellular processes, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . For example, the stability of a compound could be affected by temperature, while its efficacy could be influenced by the pH of its environment .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-5-6-8-17(16)14-25-15-22(29(27,28)19-9-3-2-4-10-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBZSCAONDGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)

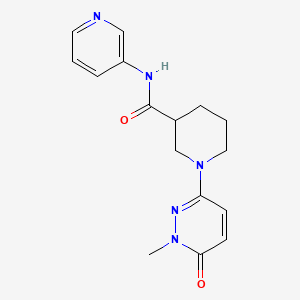
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)
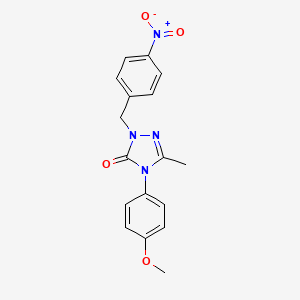

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)
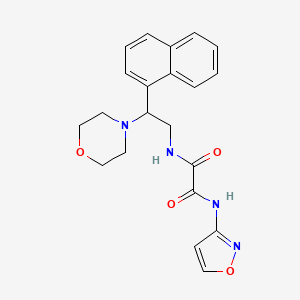
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)
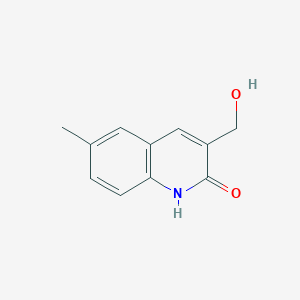
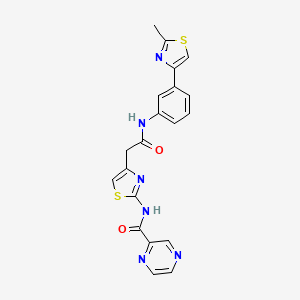
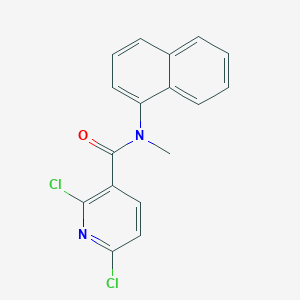
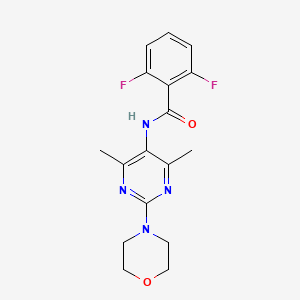
![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)
